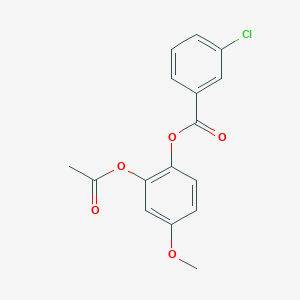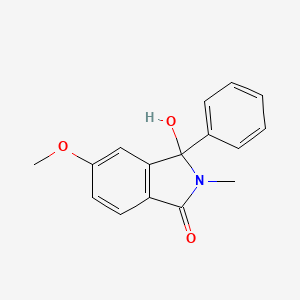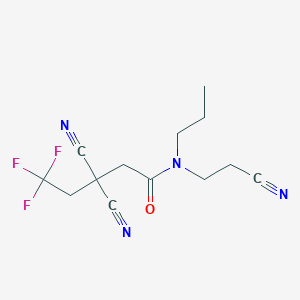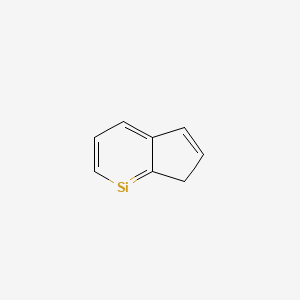![molecular formula C10H15NO2 B14182627 4-[(Pyridin-3-yl)methoxy]butan-1-ol CAS No. 851761-77-8](/img/structure/B14182627.png)
4-[(Pyridin-3-yl)methoxy]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pyridin-3-yl)methoxy]butan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a butanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-3-yl)methoxy]butan-1-ol typically involves the reaction of 3-pyridinemethanol with 4-chlorobutan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-pyridinemethanol attacks the carbon atom bonded to the chlorine in 4-chlorobutan-1-ol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pyridin-3-yl)methoxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-[(Pyridin-3-yl)methoxy]butan-1-one.
Reduction: Formation of 4-[(Pyridin-3-yl)methoxy]butane.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(Pyridin-3-yl)methoxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-[(Pyridin-3-yl)methoxy]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyridin-3-yl)butan-1-ol
- 4-(Pyridin-4-yl)butan-1-ol
- 4-(Pyridin-2-yl)butan-1-ol
Uniqueness
4-[(Pyridin-3-yl)methoxy]butan-1-ol is unique due to the presence of both the pyridine ring and the butanol group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
851761-77-8 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-(pyridin-3-ylmethoxy)butan-1-ol |
InChI |
InChI=1S/C10H15NO2/c12-6-1-2-7-13-9-10-4-3-5-11-8-10/h3-5,8,12H,1-2,6-7,9H2 |
Clave InChI |
LHIIYGBUWDUELR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)COCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)



![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)

![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)
